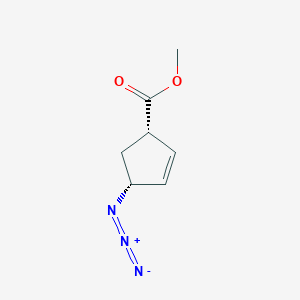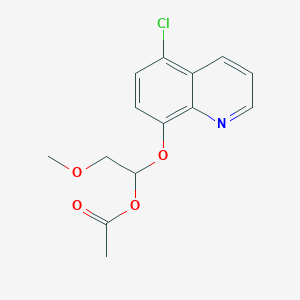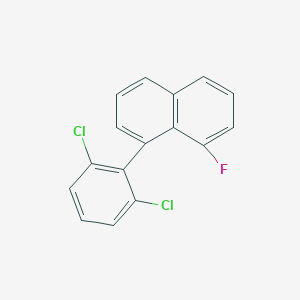
6-Chloro-2-(trichloromethyl)quinazolin-4(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(trichloromethyl)quinazolin-4(1H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a chloro and trichloromethyl group, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(trichloromethyl)quinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with trichloroacetyl chloride in the presence of a base, followed by cyclization to form the quinazolinone core. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(trichloromethyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The trichloromethyl group can be reduced to a dichloromethyl or methyl group under specific conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of derivatives with different substituents replacing the chloro group.
Reduction: Formation of compounds with reduced trichloromethyl groups.
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
6-Chloro-2-(trichloromethyl)quinazolin-4(1H)-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including antitumor and anticonvulsant activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(trichloromethyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets. The chloro and trichloromethyl groups can enhance its binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The compound may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-(trifluoromethyl)quinazolin-4-amine
- 6-Chloro-2-(methyl)quinazolin-4(1H)-one
- 6-Chloro-2-(ethyl)quinazolin-4(1H)-one
Uniqueness
6-Chloro-2-(trichloromethyl)quinazolin-4(1H)-one is unique due to the presence of the trichloromethyl group, which can significantly influence its chemical reactivity and biological properties. This group can enhance the compound’s stability and lipophilicity, potentially improving its efficacy in various applications compared to similar compounds with different substituents.
Properties
CAS No. |
19806-86-1 |
|---|---|
Molecular Formula |
C9H4Cl4N2O |
Molecular Weight |
297.9 g/mol |
IUPAC Name |
6-chloro-2-(trichloromethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H4Cl4N2O/c10-4-1-2-6-5(3-4)7(16)15-8(14-6)9(11,12)13/h1-3H,(H,14,15,16) |
InChI Key |
ASFXDUJGXVYDJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC(=N2)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4-phenyl-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B11835678.png)
![Carbamic acid, N-[[6-(1H-indol-5-yloxy)-4-pyrimidinyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B11835681.png)



![5-Nitro-N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B11835722.png)
![Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate](/img/structure/B11835728.png)
![3,8-Dibromopyrido[2,3-b]pyrazine](/img/structure/B11835736.png)



![4-Benzyl-7-hydroxy[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11835765.png)


